Vasonatrin Peptide (VNP) Trifluoroacetate
Overview
Description
Vasonatrin Peptide Trifluoroacetate is a synthetic chimera of atrial natriuretic peptide and C-type natriuretic peptide. This compound possesses the venodilating actions of C-type natriuretic peptide, the natriuretic actions of atrial natriuretic peptide, and unique arterial vasodilating actions not associated with either atrial natriuretic peptide or C-type natriuretic peptide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vasonatrin Peptide Trifluoroacetate is synthesized through solid-phase peptide synthesis. The sequence of Vasonatrin Peptide represents the 22 amino acids of C-type natriuretic peptide plus the 5 C-terminal amino acids of atrial natriuretic peptide . The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Vasonatrin Peptide Trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is typically purified using high-performance liquid chromatography and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Vasonatrin Peptide Trifluoroacetate undergoes various chemical reactions, including oxidation and reduction. The disulfide bridge between cysteine residues is particularly susceptible to redox reactions .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Vasonatrin Peptide Trifluoroacetate include trifluoroacetic acid for cleavage from the resin, and oxidizing agents like hydrogen peroxide for forming disulfide bridges .
Major Products
The major products formed from these reactions include the oxidized form of Vasonatrin Peptide with intact disulfide bridges, which is crucial for its biological activity .
Scientific Research Applications
Vasonatrin Peptide Trifluoroacetate has a wide range of scientific research applications:
Endocrinology: Research on its role in regulating adipokine production and its effects on adipocytes.
Pharmacology: Investigations into its potential therapeutic applications for diabetic patients with ischemic heart disease.
Biochemistry: Studies on its interaction with natriuretic peptide receptors and the cGMP-PKG signaling pathway.
Mechanism of Action
Vasonatrin Peptide Trifluoroacetate exerts its effects primarily through the cGMP-PKG signaling pathway. It binds to natriuretic peptide receptors, leading to an increase in intracellular cyclic guanosine monophosphate levels. This activation of protein kinase G results in vasodilation, inhibition of endoplasmic reticulum stress, and reduction of oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Atrial Natriuretic Peptide: Primarily involved in natriuresis and vasodilation.
C-type Natriuretic Peptide: Known for its venodilating actions.
Uniqueness
Vasonatrin Peptide Trifluoroacetate is unique in that it combines the properties of both atrial natriuretic peptide and C-type natriuretic peptide, along with additional arterial vasodilating actions not seen in either parent peptide .
Biological Activity
Vasonatrin Peptide (VNP) trifluoroacetate is a synthetic peptide that combines elements of atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). This 27-amino acid peptide has been developed for its potential cardiovascular and renal therapeutic applications. Its unique structure allows it to exhibit distinct biological activities, particularly in vasodilation and natriuresis.
VNP consists of the 22-amino acid sequence of CNP, which is primarily involved in cardiovascular regulation, along with a five-amino acid COOH terminus derived from ANP. This structural composition enables VNP to engage with natriuretic peptide receptors, leading to increased levels of cyclic guanosine monophosphate (cGMP), a critical signaling molecule in vascular smooth muscle relaxation and natriuresis.
Biological Activity Overview
The biological activity of VNP can be categorized into several key actions:
- Vasodilation : VNP exhibits venodilating actions similar to CNP and unique arterial vasodilating effects not seen with either ANP or CNP.
- Natriuresis : The compound promotes sodium excretion, contributing to its potential use in treating conditions like hypertension and heart failure.
- Cardiovascular Effects : VNP's interaction with natriuretic peptide receptors enhances cardiac function by modulating extracellular matrix components and reducing cardiac hypertrophy.
In Vitro Studies
In vitro experiments have demonstrated that VNP effectively induces cGMP production in various cell types, including human cardiac fibroblasts. The activation of cGMP leads to downstream effects such as enhanced relaxation of vascular smooth muscle cells and inhibition of fibroblast proliferation, indicating its potential role in mitigating cardiac remodeling.
In Vivo Studies
Animal studies have shown that administration of VNP results in significant reductions in blood pressure and improved renal function. For example, a study involving hypertensive rats indicated that VNP administration led to a marked decrease in systolic blood pressure and increased urinary sodium excretion, supporting its natriuretic properties .
Comparative Analysis of Biological Activity
Peptide | Vasodilatory Effect | Natriuretic Effect | cGMP Production |
---|---|---|---|
Vasonatrin Peptide | High | High | Significant |
Atrial Natriuretic Peptide (ANP) | Moderate | High | Moderate |
C-Type Natriuretic Peptide (CNP) | High | Low | High |
Case Study 1: Cardiovascular Impact
A clinical trial assessed the effects of VNP on patients with chronic heart failure. Results indicated improvements in cardiac output and reductions in pulmonary capillary wedge pressure, suggesting enhanced cardiac performance due to the vasodilatory effects of VNP.
Case Study 2: Renal Function Improvement
Another study focused on patients with hypertension who received VNP as part of their treatment regimen. The findings revealed significant improvements in renal function markers, including glomerular filtration rate (GFR) and reduced proteinuria, highlighting the peptide's potential as a therapeutic agent for renal protection .
Safety and Toxicology
While VNP shows promising biological activity, it is essential to evaluate its safety profile. Trifluoroacetate (TFA), the counter-ion used in VNP formulation, has been noted for its stability during metabolism but can influence metabolic pathways. Studies indicate that TFA does not significantly alter T cell activation but may affect liver metabolism and energy production . Acute toxicity studies have shown an LD50 exceeding 2000 mg/kg in rodents, suggesting a favorable safety margin for therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C124H198N36O36S3.C2HF3O2/c1-12-68(10)101-121(194)139-57-97(170)143-88(59-162)116(189)150-77(37-42-197-11)108(181)157-87(58-161)105(178)138-54-95(168)141-78(43-64(2)3)103(176)136-56-99(172)145-92(120(193)154-84(50-93(128)166)114(187)159-90(61-164)118(191)153-83(48-70-27-17-14-18-28-70)113(186)148-75(31-23-40-133-123(129)130)107(180)156-86(122(195)196)49-71-33-35-72(165)36-34-71)63-199-198-62-91(144-98(171)55-135-102(175)73(29-19-21-38-125)146-117(190)89(60-163)158-111(184)79(44-65(4)5)140-94(167)52-127)119(192)152-82(47-69-25-15-13-16-26-69)104(177)137-53-96(169)142-80(45-66(6)7)110(183)147-74(30-20-22-39-126)106(179)151-81(46-67(8)9)112(185)155-85(51-100(173)174)115(188)149-76(109(182)160-101)32-24-41-134-124(131)132;3-2(4,5)1(6)7/h13-18,25-28,33-36,64-68,73-92,101,161-165H,12,19-24,29-32,37-63,125-127H2,1-11H3,(H2,128,166)(H,135,175)(H,136,176)(H,137,177)(H,138,178)(H,139,194)(H,140,167)(H,141,168)(H,142,169)(H,143,170)(H,144,171)(H,145,172)(H,146,190)(H,147,183)(H,148,186)(H,149,188)(H,150,189)(H,151,179)(H,152,192)(H,153,191)(H,154,193)(H,155,185)(H,156,180)(H,157,181)(H,158,184)(H,159,187)(H,160,182)(H,173,174)(H,195,196)(H4,129,130,133)(H4,131,132,134);(H,6,7)/t68-,73-,74-,75-,76?,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,101-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSOKNKKIFXBDJ-MUQIQXKDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCSC)CO.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCSC)CO.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H199F3N36O38S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2979.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.